N,N-DIALLYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE
Description
N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide: is a complex organic compound that features a piperidine ring substituted with a furylcarbonyl group and diallyl groups
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-9-18(10-4-2)16(20)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h3-6,13-14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZASKYMSRKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the furylcarbonyl group through a series of reactions involving acylation and subsequent substitution reactions. The diallyl groups are introduced via allylation reactions, often using reagents such as allyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furylcarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl groups, where nucleophiles such as amines or thiols can replace the allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated furylcarbonyl groups.
Substitution: Substituted derivatives where allyl groups are replaced by other functional groups.
Scientific Research Applications
N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The furylcarbonyl group can interact with enzymes or receptors, modulating their activity. The diallyl groups may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-1-cyano-thioformamide: Another compound with diallyl groups but different functional groups.
N,N-Diallyl-4-piperidinecarboxamide: Similar structure but lacks the furylcarbonyl group.
Uniqueness
N,N-Diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide is unique due to the presence of the furylcarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
